![molecular formula C7H4BrNOS B175483 5-Bromobenzo[d]thiazol-2(3H)-one CAS No. 199475-45-1](/img/structure/B175483.png)

5-Bromobenzo[d]thiazol-2(3H)-one

Overview

Description

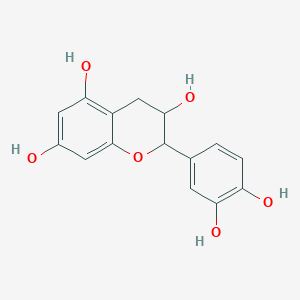

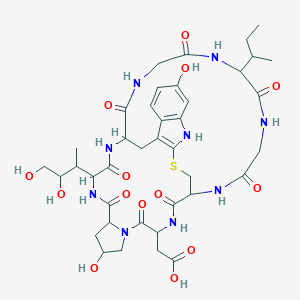

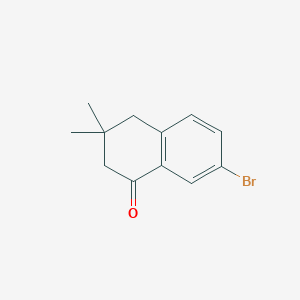

“5-Bromobenzo[d]thiazol-2(3H)-one” is a chemical compound with the molecular formula CHBrNOS . It’s a derivative of benzo[d]thiazole , a core structural motif present in a wide range of natural products .

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields a variety of compounds, including "5-Bromobenzo[d]thiazol-2(3H)-one" .Molecular Structure Analysis

The molecular structure of “5-Bromobenzo[d]thiazol-2(3H)-one” is characterized by the presence of a bromine atom attached to a benzo[d]thiazol-2(3H)-one ring .Chemical Reactions Analysis

Benzo[d]thiazole derivatives, including “5-Bromobenzo[d]thiazol-2(3H)-one”, have been found to inhibit quorum sensing in Gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors such as nutrient availability and defense mechanisms .Physical And Chemical Properties Analysis

The average mass of “5-Bromobenzo[d]thiazol-2(3H)-one” is 230.082 Da, and its monoisotopic mass is 228.919693 Da .Scientific Research Applications

Semiconductors for Plastic Electronics

The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This makes it a promising building block in the synthesis of semiconductors for plastic electronics .

Organic Photovoltaics

Thiazolo[5,4-d]thiazole-based materials have been recognized for their high potential in the field of organic photovoltaics . The parent thiazolo[5,4-d]thiazole moiety possesses appealing features towards applications in organic electronics .

Synthesis of Novel Thiazole Derivatives

5-Bromobenzo[d]thiazol-2(3H)-one can be used in the synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives . These compounds have shown a wide range of medicinal and biological properties .

Anticancer Efficacy

Certain compounds synthesized from 5-Bromobenzo[d]thiazol-2(3H)-one have shown anticancer efficacy against MCF-7, a breast cancer cell line . This suggests potential applications in cancer treatment .

Antimicrobial Activity

Substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, have been synthesized from 5-Bromobenzo[d]thiazol-2(3H)-one and evaluated for their antimicrobial activity .

Drug Development

Pyrano[2,3-d]thiazoles, which can be synthesized from 5-Bromobenzo[d]thiazol-2(3H)-one, show a wide range of drug development applications against obesity, hyperlipidemia, atherosclerotic diseases .

Mechanism of Action

Target of Action

The primary target of 5-Bromobenzo[d]thiazol-2(3H)-one is the LasB quorum sensing system of Gram-negative bacteria . This system plays a crucial role in bacterial cell-cell communication, allowing bacteria to respond to external factors and coordinate host toxic behaviors .

Mode of Action

5-Bromobenzo[d]thiazol-2(3H)-one interacts with the LasB quorum sensing system, inhibiting its function . The compound binds to the active site of the LasR system, showing better affinity compared to reference compounds .

Biochemical Pathways

The compound affects the quorum sensing pathways, which are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms . These pathways also coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Pharmacokinetics

The compound has been shown to have promising quorum-sensing inhibitor activities at high concentrations .

Result of Action

The inhibition of the LasB quorum sensing system by 5-Bromobenzo[d]thiazol-2(3H)-one results in the disruption of bacterial cell-cell communication . This can lead to a decrease in biofilm formation, virulence production, and other pathogenic behaviors .

Action Environment

The action of 5-Bromobenzo[d]thiazol-2(3H)-one can be influenced by environmental factors. For instance, the presence of other bacteria and the availability of nutrients can affect the efficacy of the compound . .

Future Directions

properties

IUPAC Name |

5-bromo-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWQDLHPYANRAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384226 | |

| Record name | 5-Bromobenzo[d]thiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromobenzo[d]thiazol-2(3H)-one | |

CAS RN |

199475-45-1 | |

| Record name | 5-Bromobenzo[d]thiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B175400.png)